molecular formula C6H6ClN3O B12972141 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride

Cat. No.: B12972141
M. Wt: 171.58 g/mol
InChI Key: YTCCYPUQKJNUAO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo-pyridine core structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolo-pyridine core . This process can be catalyzed by chiral-at-metal Rh(III) complexes, which offer high enantioselectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo-pyridine compounds .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride stands out due to its specific structural features and the ability to selectively inhibit certain kinases. This selectivity can result in fewer off-target effects and improved therapeutic profiles compared to other similar compounds .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure, versatile reactivity, and potential therapeutic applications make it a valuable subject of study in medicinal chemistry, biology, and industrial research.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

1,2-dihydropyrazolo[4,3-b]pyridin-3-one;hydrochloride

InChI

InChI=1S/C6H5N3O.ClH/c10-6-5-4(8-9-6)2-1-3-7-5;/h1-3H,(H2,8,9,10);1H

InChI Key

YTCCYPUQKJNUAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)NN2)N=C1.Cl

Origin of Product

United States

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